Sodium beta-hydroxypyruvate hydrate

Enzyme kinetics GRHPR hydroxypyruvate reductase

Researchers requiring authentic substrate for glyoxylate/hydroxypyruvate reductase (GRHPR) kinetic profiling or HIF-1α degradation assays cannot substitute with sodium pyruvate or ethyl pyruvate. This hydrate provides defined stoichiometry for accurate gravimetric preparation. - HIF-1α Degradation: Only 3OH-pyruvate triggers proline hydroxylation-dependent HIF destabilization in endothelial cells; pyruvate lacks this activity. - GRHPR Substrate: Catalytic efficiency (65 ± 20 s⁻¹/mM) is ~2.6-fold higher than glyoxylate, critical for isoform discrimination. - Biocatalysis: Preferred Na⁺ counterion avoids Li⁺ interference in ion chromatography and ICP-MS workflows.

Molecular Formula C3H5NaO5
Molecular Weight 144.06 g/mol
Cat. No. B12056721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium beta-hydroxypyruvate hydrate
Molecular FormulaC3H5NaO5
Molecular Weight144.06 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)[O-])O.O.[Na+]
InChIInChI=1S/C3H4O4.Na.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2/q;+1;/p-1
InChIKeyKSEDNTCSZJLSFJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium β-Hydroxypyruvate Hydrate: Chemical Identity and Metabolic Role


Sodium β-hydroxypyruvate hydrate (CAS 3431-81-0, C₃H₃NaO₄·xH₂O, MW 126.04 g/mol anhydrous basis) is the sodium salt of β-hydroxypyruvic acid (3-hydroxy-2-oxopropanoic acid), a key α-keto acid intermediate at the intersection of glycine, serine, and threonine metabolism, as well as the photorespiratory carbon pathway in plants [1][2]. The compound is supplied as a hydrate crystalline powder with a certified purity of ≥97.0% (calculated on dry substance, non-aqueous titration) and is stabilized in its sodium salt hydrate form for improved handling and aqueous solubility compared to the free acid, which polymerizes upon standing . Its dual carbonyl-hydroxyl functionality renders it a versatile substrate for hydroxypyruvate reductases (HPRs), glyoxylate/hydroxypyruvate reductases (GRHPRs), transketolases, and serine-pyruvate aminotransferases, positioning it at the core of redox enzymology, metabolic flux analysis, and biocatalytic carbohydrate synthesis [1][3].

Enzyme Systems Substrate for GRHPR, HPR, and transketolase assays
Formulation Stable hydrate powder for gravimetric stock preparation
Buffer Compatibility Sodium salt form avoids Li⁺ interference in ion-sensitive workflows

Why Generic Pyruvate Salts Fall Short in Research


Despite sharing the pyruvate backbone, sodium β-hydroxypyruvate hydrate cannot be functionally substituted by sodium pyruvate, ethyl pyruvate, phenylpyruvate, or lithium hydroxypyruvate in enzyme-substrate, metabolic reporter, or biocatalytic synthesis contexts. Each structural variation—the C3 hydroxyl group, the choice of counterion (Na⁺ vs. Li⁺), the hydration state, and esterification—produces quantifiable shifts in enzyme kinetics (Km, kcat/Km), HIF-pathway regulation, and transketolase donor-substrate compatibility [1][2]. Sodium pyruvate lacks the hydroxyl group required by hydroxypyruvate-specific reductases (HPRs) and GRHPRs, while lithium hydroxypyruvate introduces a different counterion that affects solution behavior in high-throughput assays [3]. Ethyl pyruvate, though more lipophilic, cannot engage the same active-site hydrogen-bond networks and is not recognized as a substrate by hydroxypyruvate-specific enzymes [4]. The hydrate form of the sodium salt provides a defined stoichiometric reference that is critical for quantitative kinetic and metabolic flux determinations .

Sodium Pyruvate
Lacks the C3 hydroxyl required for GRHPR/HPR substrate recognition; cannot engage hydroxypyruvate-specific active sites.
Lithium Hydroxypyruvate
Introduces Li⁺ interference in ion chromatography, ICP-MS, or flame photometry; assay context may shift.
Ethyl Pyruvate
Esterification blocks hydrogen-bond networks at the active site; not a substrate for hydroxypyruvate-dependent enzymes.

Comparative Evidence for Selecting This Hydrate Over Analogs


GRHPR Substrate Selectivity: Hydroxypyruvate vs. Glyoxylate

Across three glyoxylate/hydroxypyruvate reductase homologs (PfuGRHPR, PhoGRHPR, PyaGRHPR), hydroxypyruvate serves as the cognate substrate and exhibits markedly higher catalytic efficiency with NADH cofactor compared to the alternative substrate glyoxylate. For PhoGRHPR, the kcat/KM for hydroxypyruvate with NADH is 65 ± 20 s⁻¹/mM versus only 25 ± 5 s⁻¹/mM for glyoxylate with NADH, representing a ~2.6-fold preference for the hydroxylated substrate [1]. This selectivity is not observed with sodium pyruvate, which lacks the C3 hydroxyl and is a poor substrate for GRHPR enzymes. The intrinsic KI value for hydroxypyruvate against PhoGRHPR is 3,820 ± 680 μM with NADH cofactor, whereas no substrate inhibition (KI = none) is observed with NADPH, providing a quantitative basis for cofactor-dependent inhibition profiling that cannot be achieved with unsubstituted pyruvate [1].

GRHPR Selectivity
Head-to-head
Hydroxypyruvate kcat/KM 65 s⁻¹/mM vs. glyoxylate 25 s⁻¹/mM, ~2.6-fold preference
Supports enzyme-substrate specificity context
KI 3.82 mM with NADH vs. none for glyoxylate
Enzyme kinetics GRHPR hydroxypyruvate reductase substrate specificity redox enzymology

HIF-1α Destabilization: Hydroxypyruvate vs. Pyruvate

In primary human retinal endothelial cells (HRECs), 3-hydroxypyruvate (3OH-pyruvate) treatment destabilized hypoxia-inducible factor (HIF) with a demonstrated increase in proline hydroxylation, whereas pyruvate treatment did not produce this effect [1]. GC-MS metabolomic profiling of hyperoxic mouse retina identified 3OH-pyruvate as one of only five metabolites elevated at least 2.0-fold (P < 0.1) in hyperoxia versus normoxia [1]. Once metabolized by endothelial cells, 3OH-pyruvate led to a 20-fold increase in 3-phosphoglycerate and a 4-fold increase in serine when cells were co-treated with the HIF stabilizer Roxadustat, demonstrating a unique metabolic fate that pyruvate cannot recapitulate [1]. In functional choroidal explant angiogenesis assays, 3OH-pyruvate was angiostatic, providing a phenotype-level differentiation from pyruvate [1].

HIF Destabilization
Head-to-head
3OH-pyruvate destabilizes HIF; pyruvate does not. 20-fold 3PG increase, 4-fold serine increase
Supports HIF pathway research context
Angiostatic in choroidal explant assay
HIF-1α angiogenesis proline hydroxylation hyperoxic metabolite endothelial biology

Transketolase Donor Substrate: Sodium vs. Lithium Counterion

In transketolase (TK)-catalyzed C–C bond formation, hydroxypyruvate (HPA) serves as the ketol donor substrate, transferring a glycolaldehyde moiety to acceptor aldehydes to generate stereochemically defined ketoses. A pH-based high-throughput TK assay specifically employs lithium hydroxypyruvate (Li-HPA) as the hydroxyacetyl donor at pH 7.0–7.5, using phenol red as a pH indicator to monitor decarboxylation-dependent proton release [1]. The same reaction chemistry is accessible with sodium β-hydroxypyruvate hydrate, but the sodium counterion offers advantages for laboratories using sodium-based buffer systems (e.g., sodium phosphate, HEPES-Na) where lithium ions may interfere with ion-sensitive detectors or downstream ion chromatography [2]. Yeast transketolase also accepts halogenated pyruvate derivatives and hydroxypyruvate as donor substrates with comparable catalytic constants, underscoring that the C3 hydroxyl group is a critical structural determinant for TK donor-substrate recognition—a feature absent in both sodium pyruvate and ethyl pyruvate [3].

TK Donor Compatibility
Method context
Sodium salt preserves TK donor activity; avoids Li⁺ interference in Na⁺-dominated buffer systems
Supports TK biocatalysis workflow compatibility
Counterion compatibility for ion chromatography
Transketolase biocatalysis hydroxypyruvate donor enzyme assay carbohydrate synthesis

Hydrate Form Stability vs. Free Acid Degradation

Pyruvate-based compounds, particularly in their free acid form, are well-documented to undergo aldol-like condensation and polymerization in aqueous solution, limiting shelf life and experimental reproducibility [1]. Sodium pyruvate solutions require stabilizers (H⁺ to pH 3.0–6.0, or ≥20 mM Na⁺ from NaCl) to achieve shelf stability, as disclosed in patent literature for pharmaceutical-grade formulations [2]. In contrast, sodium β-hydroxypyruvate hydrate is supplied as a crystalline powder with a defined hydrate stoichiometry (~1 mol water) and a certified purity of ≥97.0% (calculated on dry substance, non-aqueous titration), stored at 2–8°C . This formulation eliminates the need for solution-phase stabilizers and provides gravimetrically accurate preparation of stock solutions with known water content, a critical specification for kinetic assays where exact substrate concentration determines the reliability of calculated KM and kcat values.

Formulation Stability
Class-level
Crystalline hydrate powder, ≥97.0% purity, no solution stabilizers required
Supports gravimetric accuracy and shelf stability
Free acid polymerizes in solution; NaPyr solutions need stabilizers
Chemical stability hydrate form aqueous solution stability pyruvate polymerization procurement specification

HPR Substrate Affinity: Hydroxypyruvate vs. Glyoxylate

In plant leaf extracts, multiple hydroxypyruvate reductase (HPR) isoforms can be differentiated by their substrate kinetics. In barley mutants lacking peroxisomal HPR, the cytosolic HPR-2 isoform exhibits an apparent Km for hydroxypyruvate of 0.7 mM, compared to 1.1 mM for glyoxylate, establishing that even at the cytosolic isoform level, hydroxypyruvate is the kinetically preferred substrate [1]. In maize leaves, NADH-preferring HPRs demonstrate Km values for hydroxypyruvate of approximately 0.1 mM, roughly an order of magnitude lower (higher affinity) than the barley HPR-2 isoform, highlighting the enzyme-source-dependent kinetic variability that demands authentic hydroxypyruvate substrate for accurate isoform characterization [2]. The glyoxylate reductase isoform GR-1 exhibits a Km for glyoxylate of 0.07 mM, which is ~10-fold lower than its activity toward hydroxypyruvate, providing a clear kinetic discrimination tool to distinguish GR from HPR activities in crude extracts—a distinction that would be impossible with sodium pyruvate as substrate [1].

HPR Isoform Kinetics
Head-to-head
Barley HPR-2 Km 0.7 mM hydroxypyruvate vs. 1.1 mM glyoxylate; maize HPR ~0.1 mM
Supports isoform kinetic discrimination
GR-1 Km 0.07 mM for glyoxylate; pyruvate inactive
Hydroxypyruvate reductase photorespiration substrate affinity plant enzymology kinetic discrimination

Pyruvate Carboxylase Inhibition by Hydroxypyruvate

In a highly purified pyruvate carboxylase preparation from Thiobacillus novellus, hydroxypyruvate was identified as one of the few effective inhibitors of the enzyme, exhibiting an uncompetitive inhibition pattern with respect to MgATP and pyruvate, with a Kii value of 6.47 mM [1]. This regulatory property was not previously described for hydroxypyruvate and is distinct from the end-product inhibitors (aspartate, glutamate) and dicarboxylic acids, which showed no inhibition in this enzyme preparation [1]. The Ki value for hydroxypyruvate against the related enzyme D-lactate dehydrogenase (EC 1.1.1.28) is 19 mM at pH 7.0, 30°C, compared to a Ki of 20 mM for pyruvate against the same enzyme under the same conditions, indicating comparable inhibitory potency but with the added regulatory dimension conferred by the C3 hydroxyl group [2]. This selective, hydroxyl-dependent regulatory mechanism is not observed with sodium pyruvate, ethyl pyruvate, or phenylpyruvate, making sodium β-hydroxypyruvate hydrate a unique tool compound for studying metabolic regulation at the pyruvate node.

Pyruvate Carboxylase Inhibition
Method context
Kii 6.47 mM for T. novellus pyruvate carboxylase; no inhibition by aspartate or glutamate
Supports metabolic regulation study context
Comparable Ki to pyruvate for D-LDH (19 vs 20 mM)
Pyruvate carboxylase enzyme regulation uncompetitive inhibition metabolic control Thiobacillus

Research Applications with Verified Differentiation


GRHPR and HPR Isoform Kinetic Characterization

Investigators purifying or characterizing glyoxylate/hydroxypyruvate reductases (GRHPRs) or plant hydroxypyruvate reductase (HPR) isoforms require authentic sodium β-hydroxypyruvate hydrate as the cognate substrate to determine accurate Michaelis-Menten parameters (Km, kcat, kcat/KM). As demonstrated with PhoGRHPR, the catalytic efficiency for hydroxypyruvate (65 ± 20 s⁻¹/mM with NADH) is ~2.6-fold higher than for the alternative substrate glyoxylate (25 ± 5 s⁻¹/mM) [1], and this selectivity profile varies across homologs (PfuGRHPR, PhoGRHPR, PyaGRHPR) and cofactors (NADH vs. NADPH). In plant leaf extract fractionation studies, HPR-2 and GR-1 isoforms are kinetically discriminated by their differential Km values for hydroxypyruvate (0.7 mM) versus glyoxylate (0.07–1.1 mM) [2]. Substituting sodium pyruvate or ethyl pyruvate in these assays yields negligible turnover because the C3 hydroxyl group is a critical substrate recognition determinant; the resulting data would be invalid for isoform classification or inhibitor screening. Procurement recommendation: order ≥97.0% purity powder format with defined hydrate stoichiometry for gravimetric preparation of accurate working concentrations.

HIF Pathway and Angiogenesis Research

For laboratories studying oxygen-sensing biology, HIF-1α regulation, or angiostatic compound development, sodium β-hydroxypyruvate hydrate is the only commercially available pyruvate-family compound validated to destabilize HIF via proline hydroxylation in endothelial cells. The key differentiation is that 3OH-pyruvate, but not pyruvate, triggers HIF degradation [1]. Metabolomic tracing demonstrates that 3OH-pyruvate is metabolized to produce a 20-fold increase in 3-phosphoglycerate and a 4-fold increase in serine—a metabolic fate unique to the hydroxylated substrate [1]. Researchers using choroidal explant angiogenesis assays can employ this compound as a positive control for angiostatic activity. Sodium pyruvate, ethyl pyruvate, or lithium hydroxypyruvate cannot serve as functional replacements because they lack this specific HIF-destabilizing activity. Procurement should specify tissue-culture-grade material with verified purity for reproducible cell-based assay results.

Transketolase-Catalyzed Stereoselective Ketose Synthesis

Biocatalysis groups synthesizing L-erythrulose or other stereochemically defined ketoses via transketolase (TK)-catalyzed C–C bond formation require hydroxypyruvate as the ketol donor substrate. While lithium hydroxypyruvate is established in pH-based high-throughput TK screening assays using phenol red indicator [1], sodium β-hydroxypyruvate hydrate is the preferred counterion form when downstream analysis involves ion chromatography, ICP-MS, or flame photometry, where lithium ions produce interfering signals in sodium-dominated buffer systems (e.g., sodium phosphate, HEPES-Na). The catalytic competence for the TK donor reaction is preserved with the sodium salt, as TK substrate recognition depends on the C3 hydroxyl and α-keto acid functional groups rather than the counterion identity [2]. Procurement recommendation: verify ≥97.0% purity and hydrate specification for accurate ketose yield calculations in preparative-scale biotransformations.

Metabolic Flux Analysis at the Pyruvate Node

Enzymologists and metabolic engineers studying flux regulation at the pyruvate metabolic branch point can use sodium β-hydroxypyruvate hydrate as a selective uncompetitive inhibitor of pyruvate carboxylase (Kii = 6.47 mM) [1]. This inhibitory activity is hydroxyl-dependent and is not recapitulated by pyruvate, aspartate, glutamate, or dicarboxylic acids in the same enzyme preparation [1]. Additionally, the Ki for hydroxypyruvate against D-lactate dehydrogenase (19 mM) is comparable to pyruvate (20 mM), providing a hydroxyl-bearing control compound for inhibitor specificity profiling [2]. This application scenario is particularly relevant for microbiology and metabolic engineering laboratories constructing or validating metabolic models of organisms where pyruvate carboxylase is an anaplerotic gateway. Procurement should specify the sodium salt hydrate form for direct compatibility with aqueous enzyme assay buffers.

Application
Selection Property
Validation Focus
GRHPR/HPR kinetic characterization
Authentic hydroxypyruvate substrate
Catalytic efficiency context vs. glyoxylate
HIF-1α pathway research
HIF-destabilizing metabolite activity
Angiostatic and metabolomic response context
Transketolase biocatalysis
Sodium counterion compatibility
Lithium-free detection workflow
Pyruvate carboxylase regulation studies
Selective uncompetitive inhibitor
Inhibition specificity context
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